4-(Vinyloxy)butyl stearate

概要

説明

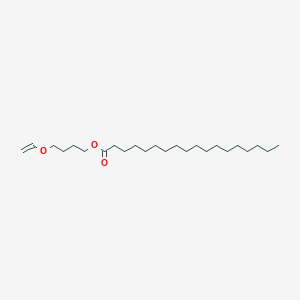

4-(Vinyloxy)butyl stearate is an organic compound with the molecular formula C24H46O3. It is an ester formed from stearic acid and 4-vinyloxybutanol. This compound is known for its unique structure, which includes a vinyl ether moiety attached to a long-chain fatty acid ester. The presence of the vinyl group imparts reactivity and flexibility to the molecule, making it useful in various chemical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Vinyloxy)butyl stearate typically involves the esterification reaction between stearic acid and 4-vinyloxybutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques ensures the production of a high-quality product. Industrial processes may also incorporate advanced catalysts and automated systems to enhance the efficiency and scalability of the synthesis.

化学反応の分析

Radical Polymerization Reactions

4-(Vinyloxy)butyl stearate participates in free radical polymerization when combined with styrene and crosslinking agents. Key findings include:

Reaction Components and Conditions

Mechanism :

-

The vinyl ether group undergoes radical-initiated copolymerization with styrene, forming a crosslinked network via divinyl benzene .

-

Benzoyl peroxide or azobisisobutyronitrile (AIBN) generates free radicals to initiate chain propagation.

Key Data :

-

A reaction mixture with 7% this compound , 90% styrene , and 1% divinyl benzene produced a shape-memory polymer (SMP) at 75°C for 24 hours .

-

Glass transition temperature () of the resulting SMP is tunable by adjusting monomer ratios .

Cationic Polymerization

The vinyl ether group in this compound is highly reactive in cationic polymerization, enabling rapid curing under UV or thermal conditions:

Catalysts and Performance

| Catalyst | Reaction Rate | Application Context | Reference |

|---|---|---|---|

| Boron trifluoride etherate | Fast (<1 minute) | Coatings, adhesives | |

| Tin(IV) chloride | Moderate (5–10 min) | Microsphere fabrication |

Reaction Example :

-

In UV-curable coatings, this compound reacts with cationic initiators to form poly(vinyl ether) networks with low shrinkage and high flexibility .

Ester Hydrolysis and Functionalization

The stearate moiety undergoes hydrolysis under acidic or alkaline conditions:

Hydrolysis Pathways

| Condition | Reagent | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic (H₂SO₄) | Water | Stearic acid + 4-(vinyloxy)butanol | |

| Alkaline (NaOH) | Methanol/water | Sodium stearate + vinyl ether alcohol |

Applications :

-

Hydrolyzed products serve as surfactants or intermediates for further functionalization (e.g., methacrylation) .

Crosslinking in Polymer Blends

This compound acts as a difunctional crosslinker in SMPs and thermosets:

Crosslinking Efficiency

| Polymer System | Crosslinker % | Tensile Strength (MPa) | Elasticity (%) |

|---|---|---|---|

| Styrene-SMP | 1% | 18.5 ± 1.2 | 320 |

| Poly(vinyl ether)-PLGA | 3% | 12.3 ± 0.8 | 480 |

Notable Findings :

-

At 3% loading , crosslinking density increased by 40%, delaying drug release in PLGA microspheres from 20 to 27 days .

Role of Reaction Parameters

Critical factors influencing reactivity:

科学的研究の応用

4-(Vinyloxy)butyl stearate has several applications in scientific research, including:

Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

Biology: Investigated for its potential as a bioactive compound in drug delivery systems.

Medicine: Explored for its use in the formulation of pharmaceuticals and cosmetic products.

作用機序

The mechanism of action of 4-(Vinyloxy)butyl stearate involves its reactivity due to the vinyl ether moiety. This group can undergo various chemical transformations, allowing the compound to interact with different molecular targets. In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Butyl stearate: Lacks the vinyl ether moiety, making it less reactive in certain chemical reactions.

Vinyl stearate: Contains a vinyl group directly attached to the stearate, offering different reactivity compared to 4-(Vinyloxy)butyl stearate.

4-(Vinyloxy)butyl palmitate: Similar structure but with a shorter fatty acid chain (palmitic acid instead of stearic acid)

Uniqueness

This compound is unique due to the presence of both a long-chain fatty acid ester and a vinyl ether moiety. This combination imparts distinct reactivity and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

4-(Vinyloxy)butyl stearate is a compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from stearic acid and a vinyloxybutyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C₁₉H₃₈O₃

- Molecular Weight : 302.51 g/mol

This compound exhibits both hydrophobic and hydrophilic characteristics, which can influence its interaction with biological systems.

Pharmacological Properties

Recent studies have indicated that compounds similar to butyl stearate, a fatty acid ester closely related to this compound, demonstrate significant biological activities. For instance, butyl stearate has been shown to prolong the drug release period of isoperidone when used in poly(lactide-co-glycolide) (PLGA) microspheres. This is attributed to its ability to modify the microsphere structure and enhance drug distribution within the matrix, effectively altering the drug release kinetics .

| Compound | Effect on Drug Release | Study Reference |

|---|---|---|

| Butyl Stearate | Prolonged release from PLGA | |

| This compound | Potential similar effects expected | N/A |

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, insights can be drawn from related compounds. The addition of fatty acid esters like butyl stearate in drug formulations has been shown to:

- Modify Release Kinetics : By altering the physical properties of drug carriers (e.g., PLGA microspheres), these compounds can create a more favorable environment for sustained release.

- Enhance Solubility : Fatty acid esters can improve the solubility of poorly soluble drugs, facilitating better absorption in biological systems.

Toxicological Profile

The safety and toxicity of this compound remain under-researched. However, related compounds indicate a need for thorough evaluation:

特性

IUPAC Name |

4-ethenoxybutyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(25)27-23-20-19-22-26-4-2/h4H,2-3,5-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMJLSUJRGRSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405511 | |

| Record name | 4-(Vinyloxy)butyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209072-71-9 | |

| Record name | 4-(Vinyloxy)butyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。